ACGal C16

Description

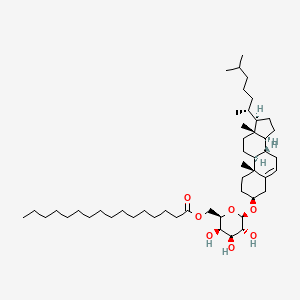

Acylated cholesteryl galactoside C16 (ACGal C16) is a cholesterol-based glycolipid predominantly found in Borrelia burgdorferi (Bb), the causative agent of Lyme disease (LD). Structurally, it consists of a cholesterol backbone linked to a β-D-galactopyranoside via a β-glycosidic bond, with a palmitic acid (C16:0) esterified at the 6-O position of the galactose . This compound constitutes 6% of Bb’s dry weight and 22% of its total lipids, making it the most abundant glycolipid in LD-causing Borrelia strains .

This compound is a potent antigen, eliciting IgG antibodies in 82.8% of late-stage LD patients, with titers as high as 1:32,000 . Its immunogenicity, specificity, and absence of host molecular homologs make it a promising candidate for LD diagnostics and vaccines .

Properties

Molecular Formula |

C49H86O7 |

|---|---|

Molecular Weight |

787.2 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C49H86O7/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-43(50)54-33-42-44(51)45(52)46(53)47(56-42)55-37-28-30-48(5)36(32-37)24-25-38-40-27-26-39(35(4)22-20-21-34(2)3)49(40,6)31-29-41(38)48/h24,34-35,37-42,44-47,51-53H,7-23,25-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,42-,44+,45+,46-,47-,48+,49-/m1/s1 |

InChI Key |

YPMUZVRAVKLKGC-HJFSTSJRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C)O)O)O |

Synonyms |

BbGL-I cholesteryl 6-O-palmitoyl-beta-D-galactopyranoside cholesteryl 6-O-palmitoylgalactopyranoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Cholesteryl-β-D-galactopyranoside (CGal)

- Structure : CGal lacks the 6-O-acyl group present in ACGal C16, consisting only of cholesterol linked to β-D-galactose .

- Biosynthesis: Both CGal and this compound are synthesized by the galactosyltransferase BB0572, which transfers galactose from UDP-galactose to cholesterol . This compound is derived from CGal via acylation, though the acyltransferase and acyl donor remain unidentified .

- Antigenicity: CGal is less immunogenic than this compound, with weaker antibody responses in LD patients .

Mono-β-D-galactosyl diacylglycerol (MGalD)

- Structure : MGalD is a diacylglycerol (DAG) linked to a single β-D-galactose, distinct from the cholesterol backbone of this compound .

- Abundance : MGalD is less abundant than this compound, comprising a smaller fraction of Bb’s glycolipid profile .

- Antigenicity : Only ~20% of late-stage LD patients produce anti-MGalD antibodies, compared to >80% for this compound .

Acylated Cholesteryl Glucoside (ACGlc)

- Structure : ACGlc, found in Borrelia hermsii (Bh, causing relapsing fever), substitutes galactose with glucose .

Comparative Data Table

Functional and Diagnostic Implications

- Vaccine Potential: this compound’s high immunogenicity and lack of cross-reactivity with host molecules reduce risks of autoimmune responses, unlike protein-based antigens .

- Diagnostic Specificity: this compound antibodies are absent in early LD stages (e.g., erythema migrans) but prevalent in late stages (e.g., Lyme arthritis), enabling stage-specific diagnosis . In contrast, MGalD and CGal lack this temporal specificity .

Q & A

Q. What structural features of ACGal C16 contribute to its antigenicity in Lyme disease?

this compound's antigenicity arises from its unique acylated cholesteryl galactoside structure. The β-glycosidic bond between galactose and cholesterol, coupled with the acyl chain at the C16 position, enhances immunogenicity by creating stable epitopes recognizable by B cells. Structural analysis via mass spectrometry and nuclear magnetic resonance (NMR) has confirmed that the acyl chain length (C16) and cholesterol backbone are critical for antibody binding specificity .

Q. What methodologies are used to detect this compound-specific antibodies in patient sera?

Enzyme-linked immunosorbent assay (ELISA) is the primary method, using purified this compound as a coating antigen. Key steps include:

Q. Why is this compound a more reliable diagnostic marker than protein-based antigens in late-stage Lyme disease?

Protein antigens (e.g., OspC) undergo phase variation during infection, leading to inconsistent antibody responses. In contrast, this compound is a constitutively expressed membrane lipid, ensuring consistent exposure to the host immune system. Over 80% of late-stage Lyme disease patients show high anti-ACGal C16 antibody titers (up to 1:32,000), compared to <20% for non-acylated analogs like MGalD .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound's cross-reactivity with host lipids?

Contradictions arise from similarities between this compound and human glycolipids. To resolve this:

- Perform competitive inhibition assays using synthetic analogs (e.g., varying acyl chain lengths) to identify epitope specificity.

- Use surface plasmon resonance (SPR) to quantify binding affinities between antibodies and this compound versus host lipids.

- Validate findings in animal models (e.g., mice) lacking homologous lipid structures .

Q. What experimental designs are optimal for comparing this compound's immunogenicity to other Borrelia glycolipids?

A tiered approach is recommended:

- In vitro : Stimulate human dendritic cells with purified glycolipids (this compound, MGalD, CGal) and measure cytokine profiles (e.g., IL-6, TNF-α) via multiplex assays.

- In vivo : Immunize mice with glycolipid-loaded liposomes and compare antibody titers and bacterial clearance rates post-Borrelia challenge.

- Structural : Map antibody-binding regions using cryo-electron microscopy with Fab fragments .

Q. How can the biosynthetic pathway of this compound be elucidated despite challenges in Borrelia genetic manipulation?

Key strategies include:

- Gene knockout : Use CRISPR-Cas9 to disable putative galactosyltransferases (e.g., BB0572) and analyze lipid profiles via thin-layer chromatography.

- Cell-free assays : Supplement Borrelia membrane extracts with UDP-galactose and acyl donors (e.g., palmitoyl-CoA) to reconstitute this compound synthesis.

- Bioinformatics : Identify conserved motifs in BB0572 homologs across Borrelia strains to infer catalytic residues .

Q. What statistical approaches improve the sensitivity of this compound-based diagnostic assays?

- Receiver operating characteristic (ROC) curves : Optimize cutoff values by comparing antibody levels in confirmed Lyme disease cases versus healthy controls.

- Machine learning : Train models on multi-parameter data (e.g., antibody titers, clinical symptoms) to distinguish Lyme disease from autoimmune disorders.

- Meta-analysis : Pool data from independent cohorts to validate this compound's diagnostic specificity (>95% in late-stage cases) .

Methodological Guidelines

- Data validation : Replicate key findings in ≥2 independent labs using standardized protocols (e.g., CDC-approved ELISA kits) .

- Ethical compliance : Obtain informed consent for serum samples and disclose potential conflicts of interest (e.g., patent filings on this compound diagnostics) .

- Transparency : Share raw lipidomic datasets via repositories like PRIDE or MetaboLights to facilitate reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.